molecular formula C21H22N2O4 B11635878 Ethyl 6-ethoxy-4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate

Ethyl 6-ethoxy-4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate

Cat. No.: B11635878
M. Wt: 366.4 g/mol
InChI Key: VUPPZILXOIKEMY-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxy-4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-ethoxy-4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with ethyl 6-ethoxy-4-chloroquinoline-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxy-4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-ethoxy-4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism of action of Ethyl 6-ethoxy-4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate
  • 6-Ethoxy-4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate
  • 3-Methoxy-4-ethoxyphenethylamine

Uniqueness

Ethyl 6-ethoxy-4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 6-ethoxy-4-(3-methoxyanilino)quinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O4/c1-4-26-16-9-10-19-17(12-16)20(18(13-22-19)21(24)27-5-2)23-14-7-6-8-15(11-14)25-3/h6-13H,4-5H2,1-3H3,(H,22,23)

InChI Key

VUPPZILXOIKEMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC(=CC=C3)OC

Origin of Product

United States

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